REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]([NH:9][CH2:10][CH2:11][C:12]([OH:14])=O)[CH:6]=[CH:7][CH:8]=1.[NH2:17][C:18](N)=[O:19].O>C(O)(=O)C>[F:15][C:2]([F:1])([F:16])[C:3]1[CH:4]=[C:5]([N:9]2[CH2:10][CH2:11][C:12](=[O:14])[NH:17][C:18]2=[O:19])[CH:6]=[CH:7][CH:8]=1
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)NCCC(=O)O)(F)F
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
with heating
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Type
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TEMPERATURE
|
Details
|
under reflux for seven hours
|
Duration
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7 h
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Type
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EXTRACTION
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Details
|
the resulting mixture was extracted with ethyl acetate (30 ml×3)
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Type
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WASH
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Details
|
The organic layer was washed with water (20 ml×2) and saturated saline (20 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (eluent: chloroform/methanol)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)N1C(NC(CC1)=O)=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |